2-Allyloxy4-cyanonitrobenzene
Description
The compound 2-Allyloxy-4-cyanonitrobenzene (systematic name: 2-allyloxy-4-cyano-1-nitrobenzene) is a nitroaromatic derivative featuring a cyano (-CN) group at the para position relative to the nitro (-NO₂) group and an allyloxy (-O-CH₂-CH₂-CH₂) substituent at the ortho position. Notably, the nitro and cyano groups confer electron-withdrawing properties, influencing reactivity in electrophilic substitution and cycloaddition reactions .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-nitro-3-prop-2-enoxybenzonitrile |
InChI |
InChI=1S/C10H8N2O3/c1-2-5-15-10-6-8(7-11)3-4-9(10)12(13)14/h2-4,6H,1,5H2 |
InChI Key |
RXNPZTITNOKPBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-Allyloxy-4-cyanonitrobenzene and related nitroaromatic compounds, based on available data from patents and peer-reviewed studies:
Key Observations:
Functional Group Impact: The presence of both nitro and cyano groups in 2-Allyloxy-4-cyanonitrobenzene enhances its electron-deficient character compared to analogs like 2-Allyloxy-1-nitrobenzene, which lacks the cyano group. This may increase its suitability as a dienophile in cycloaddition reactions . The chloroethoxy substituent in 2-[(Allyloxy)methyl]-1-(2-chloroethoxy)-4-nitrobenzene introduces steric hindrance and polarity (PSA = 63.7 Ų), affecting its pharmacokinetic properties in medicinal chemistry applications .
Applications :
- 2-[(Allyloxy)methyl]-1-(2-chloroethoxy)-4-nitrobenzene has demonstrated utility in kinase inhibitor patents, suggesting that nitroaromatic compounds with bulky substituents are viable in drug discovery .
- Simpler analogs like 4-nitrobenzonitrile are employed in agrochemicals due to their stability and ease of functionalization.
Synthetic Challenges: The allyloxy group in 2-Allyloxy-4-cyanonitrobenzene may complicate regioselective reactions due to competing alkene reactivity, a challenge less pronounced in non-allylated derivatives.
Q & A
Q. What are the key synthetic routes for 2-Allyloxy-4-cyanonitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a nitrobenzene core. A common approach includes:
Nitration : Introduce a nitro group to a substituted benzene derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Cyanation : Install the cyano group via nucleophilic substitution or Sandmeyer reaction, requiring precise stoichiometry to avoid side products .
Allylation : React the intermediate with allyl bromide in the presence of a base (e.g., K₂CO₃) in acetone under reflux (60–80°C) .
- Optimization Tips :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Adjust solvent polarity (e.g., DMF for slower reactions, acetone for faster kinetics) to improve yield .
Q. How can researchers safely handle and store 2-Allyloxy-4-cyanonitrobenzene given limited safety data?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential irritancy (inferred from structurally similar nitrobenzenes) .
- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent degradation or polymerization.
- Contingency Plans :
- For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. What spectroscopic and computational methods are recommended for characterizing 2-Allyloxy-4-cyanonitrobenzene?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm allyloxy (–OCH₂CH=CH₂) and cyano (–CN) groups. Nitro groups (–NO₂) typically deshield adjacent protons .
- IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~2240 cm⁻¹ (C≡N stretch) .
- Computational :
- Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties and optimize reaction pathways. Compare with experimental data to validate models .
Q. How can researchers resolve contradictions in reported reactivity data for nitro-cyano-aromatic compounds?
- Methodological Answer :
- Data Triangulation :
Cross-validate results using multiple techniques (e.g., HPLC for purity, X-ray crystallography for structural confirmation) .
Classify studies by reliability:
- Reliable : Studies adhering to OECD/GLP guidelines.
- Unreliable : Insufficient documentation or outdated methods (e.g., pre-2000s protocols lacking modern analytical tools) .
- Case Study : Discrepancies in nitro-group reduction yields may arise from solvent polarity (aprotic vs. protic) or catalyst choice (Pd/C vs. Raney Ni) .
Q. What strategies are effective in designing bioactivity assays for 2-Allyloxy-4-cyanonitrobenzene derivatives?
- Methodological Answer :
- Experimental Design :
Derivatization : Synthesize analogs (e.g., replacing –CN with –COOH) to study structure-activity relationships (SAR).
Q. Assay Selection :
- Enzymatic inhibition (e.g., cytochrome P450) using UV-Vis kinetics.
- Cytotoxicity screening (e.g., MTT assay) with positive/negative controls .
- Data Interpretation :
- Use ANOVA to compare bioactivity across derivatives, accounting for solvent effects (e.g., DMSO cytotoxicity thresholds) .
Q. How can researchers mitigate challenges in scaling up 2-Allyloxy-4-cyanonitrobenzene synthesis?
- Methodological Answer :
- Scale-Up Risks :
- Exothermic reactions (e.g., nitration) require jacketed reactors with temperature control (±2°C).
- Allylation may require slow addition of allyl bromide to prevent oligomerization .
- Process Optimization :
- Use flow chemistry for continuous nitration-cyanation steps to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
